molecular formula C17H20N2O5S2 B11080262 3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester

3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No.: B11080262
M. Wt: 396.5 g/mol
InChI Key: RIPZRJFTUHMCMW-UHFFFAOYSA-N
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Description

Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound with a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of functional groups such as the acetylamino, isobutylsulfanyl, and nitro groups. Common reagents used in these steps include acetic anhydride, isobutyl thiol, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of less hazardous reagents and solvents, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzothiophenes. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

  • Ethyl 3-(amino)-4-(methylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
  • Ethyl 3-(acetylamino)-4-(ethylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-(acetylamino)-4-(isobutylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of the isobutylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 3-acetamido-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H20N2O5S2/c1-5-24-17(21)16-15(18-10(4)20)14-12(25-8-9(2)3)6-11(19(22)23)7-13(14)26-16/h6-7,9H,5,8H2,1-4H3,(H,18,20)

InChI Key

RIPZRJFTUHMCMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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